An In-depth Technical Guide to 3-Fluorochroman-4-amine Hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Fluorochroman-4-amine Hydrochloride: Synthesis, Properties, and Applications
Foreword: The Emergence of Fluorinated Chromans in Medicinal Chemistry
The chroman scaffold is a privileged structural motif, forming the core of a multitude of biologically active compounds, including tocopherols (Vitamin E) and various flavonoids.[1] The strategic incorporation of fluorine into such scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3] Fluorine's high electronegativity can significantly influence a compound's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] This guide provides a comprehensive technical overview of 3-Fluorochroman-4-amine hydrochloride, a fluorinated chroman derivative with significant potential in drug discovery and development. We will delve into its synthesis, core chemical properties, spectroscopic signature, and explore its potential biological relevance, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
Molecular Architecture and Physicochemical Properties
3-Fluorochroman-4-amine hydrochloride is a chiral molecule featuring a chroman ring system with a fluorine atom at the C-3 position and an amine group at the C-4 position. The hydrochloride salt form enhances its stability and aqueous solubility.
Core Chemical Attributes
A summary of the key physicochemical properties of 3-Fluorochroman-4-amine hydrochloride is presented in the table below. These parameters are fundamental to understanding the compound's behavior in chemical and biological systems.
| Property | Value (Estimated/Inferred) |
| Molecular Formula | C₉H₁₁ClFNO |
| Molecular Weight | 203.64 g/mol |
| Appearance | Likely a white to off-white crystalline solid, typical for amine hydrochloride salts. |
| Melting Point | Not explicitly reported. However, related amine hydrochlorides often exhibit melting points in the range of 200-250 °C. The exact value would be a critical indicator of purity. |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its hydrochloride salt form. Solubility in non-polar organic solvents is likely to be limited. |
| pKa | The pKa of the protonated amine is estimated to be lower than that of its non-fluorinated analog. The electron-withdrawing effect of the fluorine atom at the β-position to the amine is known to decrease basicity.[4][6] The pKa is likely in the range of 8.5 - 9.5. |
| logP (Octanol-Water) | The introduction of a fluorine atom generally increases lipophilicity. However, the presence of the polar amine and the hydrochloride salt form will significantly influence the overall logP value, making it more hydrophilic than the free base. |
Synthesis and Purification
A plausible synthetic pathway to 3-Fluorochroman-4-amine hydrochloride involves a multi-step sequence starting from a suitable chromanone precursor. The following workflow outlines a logical and experimentally sound approach.
Caption: A proposed synthetic workflow for 3-Fluorochroman-4-amine hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Fluorochroman-4-one
-
Reaction Setup: To a solution of chroman-4-one in a suitable aprotic solvent (e.g., acetonitrile), add an electrophilic fluorinating agent such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of 3-Fluorochroman-4-one to 3-Fluorochroman-4-ol
-
Reaction Setup: Dissolve the 3-fluorochroman-4-one in a protic solvent like methanol or ethanol and cool the solution in an ice bath.
-
Reaction Conditions: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the cooled solution. The reaction is typically rapid and can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the 3-fluorochroman-4-ol. This product may be a mixture of diastereomers.
Step 3: Conversion of 3-Fluorochroman-4-ol to 3-Fluorochroman-4-amine
-
Method A: Mitsunobu Reaction
-
Reaction Setup: Dissolve the 3-fluorochroman-4-ol, triphenylphosphine (PPh₃), and a nitrogen source like phthalimide in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF)).
-
Reaction Conditions: Add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Deprotection: The resulting phthalimide-protected amine is then deprotected using hydrazine hydrate in ethanol to yield the free amine.
-
-
Method B: Azide Formation and Reduction
-
Reaction Setup: Convert the alcohol to a good leaving group, for example, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.
-
Azide Displacement: The resulting mesylate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding azide.
-
Reduction: The azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF or by catalytic hydrogenation (H₂/Pd-C).[7]
-
Step 4: Formation of 3-Fluorochroman-4-amine Hydrochloride
-
Salt Formation: Dissolve the purified 3-fluorochroman-4-amine in a dry, aprotic solvent like diethyl ether or dioxane.
-
Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether), until precipitation of the hydrochloride salt is complete.
-
Isolation: The solid hydrochloride salt is then collected by filtration, washed with the solvent, and dried under vacuum.[8]
Purification and Characterization
The final product should be characterized to confirm its identity and purity.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[9][10]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS) are essential for confirming the chemical structure.
Spectroscopic and Analytical Profile
The following is a predictive guide to the spectroscopic data for 3-Fluorochroman-4-amine hydrochloride, based on the analysis of related structures.[11][12]
Caption: Key analytical techniques for the characterization of 3-Fluorochroman-4-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral centers and the coupling with fluorine. Key signals would include:
-
Aromatic protons in the range of δ 6.8-7.5 ppm.
-
The proton at C-4, which would likely appear as a multiplet due to coupling with the proton at C-3 and the adjacent methylene protons. Its chemical shift would be influenced by the adjacent amine and fluorine.
-
The proton at C-3, which would show a large coupling constant with the fluorine atom.
-
The methylene protons at C-2, which would likely appear as complex multiplets.
-
A broad signal for the amine protons (NH₃⁺), the chemical shift of which would be dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The carbon atoms attached to fluorine (C-3) and the amine (C-4) would exhibit characteristic chemical shifts. The C-F coupling would be observable for the C-3 carbon and potentially for adjacent carbons.
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom at C-3. The chemical shift and coupling to adjacent protons would provide valuable structural information.[13][14]
Mass Spectrometry (MS)
Electrospray ionization in positive mode (ESI+) would be the ideal technique. The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 182.08. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the functional groups present:
-
N-H stretching: A broad band in the region of 3200-2800 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
-
C-F stretching: A strong absorption band typically in the 1100-1000 cm⁻¹ region.
-
C-O stretching: A band for the ether linkage in the chroman ring, likely around 1250-1050 cm⁻¹.
Reactivity and Chemical Behavior
The chemical reactivity of 3-Fluorochroman-4-amine hydrochloride is primarily dictated by the amine functionality.
-
Acylation and Sulfonylation: The primary amine can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.[8]
-
Alkylation: The amine can be alkylated, although over-alkylation to form secondary, tertiary, and even quaternary ammonium salts is possible.
-
Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines.
-
Stability: The hydrochloride salt is expected to be a stable, crystalline solid. The free base would be susceptible to oxidation and should be handled under an inert atmosphere.
Biological and Medicinal Chemistry Perspective
Potential Therapeutic Applications
Derivatives of chroman-4-one and chroman-4-amine have been reported to exhibit a variety of biological effects, including:
-
Anticancer Activity: Many chromanone derivatives have shown cytotoxic effects against various cancer cell lines.[15][16]
-
Neuroprotective Effects: The chroman scaffold is present in compounds with neuroprotective properties, and some derivatives have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's disease.[17]
-
Antimicrobial and Antiviral Activity: Certain chroman derivatives have demonstrated antimicrobial and antiviral properties.[1][18]
The introduction of a fluorine atom at the C-3 position could potentially enhance these activities or modulate the selectivity of the compound for its biological target. The altered pKa and lipophilicity could lead to improved cell permeability and bioavailability.
Conclusion and Future Outlook
3-Fluorochroman-4-amine hydrochloride is a fascinating molecule that sits at the intersection of privileged scaffold chemistry and the strategic use of fluorine in drug design. While detailed experimental data for this specific compound remains to be published, this guide has provided a comprehensive overview of its likely chemical properties, a plausible synthetic route, and its potential applications based on the extensive knowledge of related chemical entities.
As the demand for novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles continues to grow, fluorinated building blocks like 3-Fluorochroman-4-amine hydrochloride will undoubtedly play a crucial role in the future of medicinal chemistry. Further research into the synthesis, stereochemical control, and biological evaluation of this and related compounds is highly warranted and promises to unlock new avenues for drug discovery.
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